Fmoc-(R,S)-3,4-cis-methanoproline

Vue d'ensemble

Description

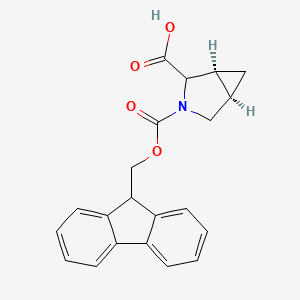

Fmoc-(R,S)-3,4-cis-methanoproline is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of Fmoc-(R,S)-3,4-cis-methanoproline is the amino group of an activated incoming amino acid during peptide synthesis . The compound plays a crucial role in protecting this amino group, which is a mandatory requirement in chemical peptide synthesis .

Mode of Action

This compound interacts with its target by forming a temporary protecting group for the amino group of an activated incoming amino acid . This interaction allows for the activation of the carboxyl group of the amino acid, which is necessary for the formation of the peptide bond . The compound is stable under acidic and oxidative conditions but can be removed under mild basic conditions or upon exposure to reducing conditions .

Biochemical Pathways

The use of this compound in peptide synthesis affects the pathway of peptide bond formation . The compound enables the activation of the carboxyl group of an amino acid and the protection of the amino group, facilitating the chemical formation of the peptide bond . This process is part of the broader pathway of peptide synthesis, which has seen dramatic advances with the development of solid-phase peptide synthesis .

Pharmacokinetics

Its stability under various conditions and its ability to be removed under specific conditions suggest that it may have unique adme properties that could impact its bioavailability .

Result of Action

The result of the action of this compound is the efficient synthesis of peptides, including ones of significant size and complexity . The compound’s ability to protect the amino group of an activated incoming amino acid allows for the rapid and highly efficient synthesis of peptides . This makes it a valuable resource for research in the post-genomic world .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and redox conditions . The compound is stable under acidic and oxidative conditions, but can be removed under mild basic conditions or upon exposure to reducing conditions . These environmental factors can influence the compound’s action, efficacy, and stability during peptide synthesis .

Analyse Biochimique

Biochemical Properties

Fmoc-(R,S)-3,4-cis-methanoproline plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is stable under acidic conditions but can be removed under mild basic conditions, making it a versatile tool in solid-phase peptide synthesis. The interaction of this compound with these enzymes facilitates the formation of peptide bonds while protecting the amino group from unwanted reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the synthesis and folding of proteins within cells. The presence of the Fmoc group can alter the conformation of peptides, potentially impacting their biological activity and interactions with other cellular components. This compound has been shown to modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing gene expression and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group can form stable complexes with amino acids and peptides, protecting the amino group during peptide synthesis. This protection is crucial for the selective formation of peptide bonds. Additionally, this compound can inhibit or activate enzymes involved in peptide synthesis, depending on the specific conditions and the presence of other cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the Fmoc group is influenced by the pH and temperature of the environment. Under mild basic conditions, the Fmoc group can be removed, leading to the formation of free amino groups. This deprotection process is essential for the sequential addition of amino acids in peptide synthesis. Long-term studies have shown that this compound remains stable under appropriate storage conditions, but its activity can decrease over time if exposed to harsh conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively protect amino groups during peptide synthesis without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions. Studies in animal models have shown that the threshold for toxicity is relatively high, but caution is still advised when using this compound in large quantities .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. It interacts with enzymes such as peptidyl transferases and proteases, which are crucial for the formation and breakdown of peptides. The presence of the Fmoc group can influence the metabolic flux and levels of metabolites within cells, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The Fmoc group can also influence the accumulation and distribution of the compound, affecting its overall activity and function .

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and Golgi apparatus. The presence of targeting signals and post-translational modifications can direct the compound to specific locations within the cell, influencing its activity and function. The subcellular localization of this compound is crucial for its role in peptide synthesis and other biochemical processes .

Activité Biologique

Fmoc-(R,S)-3,4-cis-methanoproline is a non-proteinogenic amino acid that has garnered attention due to its unique structural properties and potential applications in peptide synthesis and biological research. This article explores the biological activity of this compound, focusing on its incorporation into peptides, effects on protein interactions, and implications for drug design.

Structural Characteristics

This compound features a cyclic structure that introduces rigidity into peptide chains. The presence of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for controlled incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) techniques. This rigidity can significantly influence the conformation and stability of peptides, which is crucial for their biological functions.

Influence on Peptide Structure and Function

The incorporation of this compound into peptide sequences can lead to enhanced stability and specific binding interactions. This is particularly relevant in the design of peptides that mimic protein-protein interaction motifs. Studies have shown that these modified peptides can exhibit altered enzymatic activities and binding affinities, which are critical for understanding cellular processes .

Case Study: Stat3 Inhibition

One notable application of this compound is in the development of inhibitors targeting the Signal Transducer and Activator of Transcription 3 (Stat3), a protein implicated in various cancers. In a study evaluating phosphopeptide mimics that included this compound, it was found that replacing proline with cis-3,4-methanoproline significantly increased the potency of Stat3 inhibitors. The IC50 value for this modified peptide was reported at 69 nM, marking it as one of the most effective inhibitors identified to date .

Enzymatic Interactions

The structural modifications introduced by this compound can also affect enzyme-substrate interactions. For instance, research has indicated that prolyl hydroxylase (P4H), an enzyme involved in collagen synthesis, demonstrates altered activity when substrates contain this amino acid. Such modifications can lead to insights into enzyme mechanisms and potential therapeutic targets .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound compared to other proline derivatives:

| Compound | IC50 (nM) | Target | Notes |

|---|---|---|---|

| This compound | 69 | Stat3 | Highest affinity reported |

| Proline | >1000 | Stat3 | Standard proline without modifications |

| 4,4-Difluoroproline | 500 | Stat3 | Lower potency compared to methanoproline |

| 4-Hydroxyproline | 200 | P4H | Commonly used in collagen studies |

Applications De Recherche Scientifique

Peptide Synthesis

Key Role in Cyclic Peptides

Fmoc-(R,S)-3,4-cis-methanoproline serves as a crucial building block in peptide synthesis. Its unique structural properties facilitate the development of cyclic peptides that exhibit enhanced stability and biological activity. For instance, its incorporation into peptides can lead to improved resistance to enzymatic degradation, which is essential for therapeutic applications .

Case Study: Stat3 Inhibitors

Research has demonstrated that replacing proline with this compound in certain peptides enhances their binding affinity to the Stat3 protein. In a study, the modified peptide displayed an IC50 value of 69 nM, indicating significant potency as an inhibitor compared to traditional proline-containing peptides .

Drug Development

Design of Novel Pharmaceuticals

The structural characteristics of this compound make it valuable in designing pharmaceuticals targeting specific receptors or enzymes. By modifying existing drug structures with this compound, researchers can enhance therapeutic efficacy and specificity.

Example: Targeting SH2 Domains

Inhibitors designed with this compound have shown promise in targeting SH2 domains of proteins involved in cancer signaling pathways. This approach aims to disrupt the dimerization process critical for tumor growth and survival .

Biomaterials

Applications in Tissue Engineering

this compound is employed in creating biomaterials for tissue engineering. Its properties support cell adhesion and growth, making it suitable for regenerative medicine applications. By incorporating this compound into scaffolds, researchers can enhance the biocompatibility and functionality of materials used in tissue repair .

Neuroscience Research

Understanding Neuropeptides

In neuroscience, this compound is utilized in studies related to neuropeptides. Its incorporation into peptide sequences helps elucidate neurological processes and explore potential treatments for neurodegenerative diseases. The ability to mimic natural peptides allows researchers to investigate receptor interactions more effectively .

Analytical Chemistry

Techniques for Separation and Identification

The compound is also used in various analytical techniques such as chromatography. Its role in separating and identifying complex mixtures enhances the accuracy of chemical analyses. This application is particularly relevant in quality control processes within pharmaceutical manufacturing .

Data Tables

| Application Area | Description | Example Case Studies |

|---|---|---|

| Peptide Synthesis | Building block for cyclic peptides | Stat3 inhibitors with enhanced binding affinity |

| Drug Development | Design of pharmaceuticals targeting specific receptors | Inhibitors targeting SH2 domains for cancer treatment |

| Biomaterials | Creation of scaffolds for tissue engineering | Enhanced cell adhesion properties |

| Neuroscience Research | Studies on neuropeptides | Investigating receptor interactions for neurodegenerative diseases |

| Analytical Chemistry | Techniques for separation and identification | Improved accuracy in chemical analysis |

Propriétés

IUPAC Name |

(1S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOGCFAOJIQONJ-OWVMMGIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.